Sulfite de propylène

Vue d'ensemble

Description

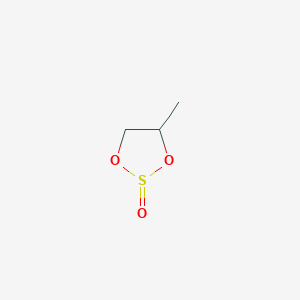

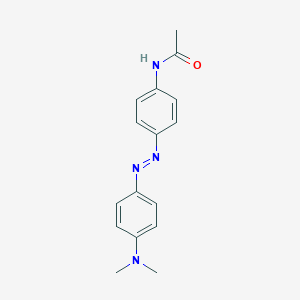

Propylene sulfite is a useful research compound. Its molecular formula is C3H6O3S and its molecular weight is 122.15 g/mol. The purity is usually 95%.

The exact mass of the compound Propylene sulfite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propylene sulfite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylene sulfite including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymérisation

Le sulfite de propylène peut être utilisé dans le processus de polymérisation . Une approche sans thiol pour la polymérisation du this compound dans diverses conditions (en masse, en solution et en émulsion) a été initiée avec des xanthates de potassium . Les réactions initiées avec le xanthate de O-méthyle de potassium en complexe avec l’éther 18-couronne-6 (PMX [18C6]) ont montré des résultats impressionnants .

Création de polymères de haut poids moléculaire

En utilisant le complexe PMX [18C6], des polymères avec des valeurs Mn élevées (jusqu’à 250 000 Da) et des distributions de poids moléculaires relativement étroites (1,1 à 1,4) peuvent être préparés en quelques minutes à 0 °C .

Applications fonctionnelles avancées

Le this compound a des applications fonctionnelles avancées dans la création de polymères de nouvelle génération . L’incorporation de nanomatériaux comme le graphène, le MXène, la nano-argile, le borophane, les nanoparticules d’argent, etc., avec le this compound pour des applications avancées a été tabulée avec leurs caractéristiques et leurs défis clés .

Applications biomédicales

Le this compound a des applications polyvalentes dans des secteurs comme le biomédical . Il est utilisé dans la création de dispositifs médicaux en raison de sa résistance chimique supérieure, de sa densité inférieure et de sa résistance mécanique satisfaisante .

Applications automobiles

Le this compound est utilisé dans l’industrie automobile . Son arrangement moléculaire unique, qui consiste en des monomères de propylène liés ensemble dans une chaîne non pliée, offre plusieurs avantages, notamment une cristallinité accrue, une résistance chimique supérieure, une densité inférieure et une résistance mécanique satisfaisante <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of propylene sulfite research could involve further exploration of its use in the synthesis of polymers with high Mn values and relatively narrow molecular weight distributions . Additionally, its use as a solvent for making non-aqueous electrolytes for lithium-ion and lithium sulfur batteries could be further investigated .

Propriétés

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHAYVFVKRXMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932956 | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-73-4 | |

| Record name | Propylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propyleneglycol sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Propylene sulfite (PS) is primarily used as an electrolyte additive in lithium-ion batteries [, , , , , ]. It demonstrates the ability to improve the formation of the solid electrolyte interphase (SEI) on the graphite electrode surface, enhancing cycle stability, even though it might slightly decrease initial charge-discharge efficiency [].

A: Research shows that propylene sulfite, particularly in combination with other additives like vinylene carbonate and dimethylacetamide, can significantly enhance the thermal stability of lithium-ion batteries []. This multi-component additive reduces the amount of heat released and lowers the exothermic peak value during thermal decomposition, contributing to a safer battery system [].

A: Propylene sulfite (C3H6O3S) has a molecular weight of 122.14 g/mol. It exists as two isomers: endo and exo forms, which can be distinguished using techniques like NMR spectroscopy [].

A: Zinc glutarate exhibits high catalytic activity in the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO) to produce poly(propylene sulfite) (PPS) []. Optimizing reaction conditions using zinc glutarate can yield PPS with high molecular weight and a high proportion of sulfite linkages []. Conversely, zinc hexacyanoferrate (III) shows negligible catalytic activity in this reaction [].

A: Studies indicate that electrolytes containing propylene sulfite as an additive can improve the low-temperature performance of lithium-ion batteries []. This is particularly beneficial for applications where batteries need to operate efficiently in cold environments.

A: Yes, Density Functional Theory (DFT) studies have been conducted to understand the reduction mechanism of propylene sulfite in sodium-ion batteries []. These studies suggest that propylene sulfite tends to form organic components within the SEI layer through one-electron reduction [].

A: Yes, a radiolabeled derivative of propylene sulfite, O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been synthesized for use as a PET tracer []. This tracer acts as a surrogate for sarin, aiding in the study of organophosphate poisoning and potential treatments [].

A: Yes, several alternatives to propylene sulfite exist, particularly in battery applications. These include other sulfite compounds like ethylene sulfite [, ] and other electrolyte additives like vinylene carbonate, fluoroethylene carbonate, vinylethylene carbonate, and catechol carbonate []. The choice of alternative depends on the specific application and desired properties.

ANone: While specific data on the environmental impact of propylene sulfite might be limited in the provided research, it's essential to acknowledge its potential effects. As with many chemical compounds, responsible waste management and recycling strategies are crucial to minimize its release into the environment. Further research on its biodegradability and ecotoxicological effects can guide the development of sustainable practices.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and isomeric composition of propylene sulfite [].

- Gas-liquid chromatography: Employed for the separation and analysis of propylene sulfite in mixtures [].

- Electrochemical techniques: Like cyclic voltammetry are used to study the electrochemical behavior of propylene sulfite in battery systems [, ].

- Infrared (IR) Spectroscopy: Helps analyze the interactions and reactions of propylene sulfite within a battery system [].

- Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to investigate the thermal stability and decomposition behavior of materials containing propylene sulfite [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)

![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)